Chloroquinphosphat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chloroquinphosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien zur DNA-Interkalation verwendet.

Medizin: Hauptsächlich zur Behandlung und Vorbeugung von Malaria und Amöbiasis verwendet.

Industrie: Verwendet bei der Herstellung von Antimalariamitteln und anderen pharmazeutischen Formulierungen.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Chloroquin seine antimalariellen Wirkungen ausübt, ist nicht vollständig geklärt. Es wird angenommen, dass es die Hemmung der Häm-Polymerase in Malaria-Trophozoiten beinhaltet und verhindert, dass das toxische Häm in das nicht-toxische Hämozoin umgewandelt wird. Dies führt zur Anhäufung von toxischem Häm innerhalb des Parasiten, wodurch er schließlich abgetötet wird . Chloroquin interagiert auch mit DNA, hemmt bestimmte Enzyme und interferiert mit der Biosynthese von Nukleinsäuren .

Ähnliche Verbindungen:

Chinin: Ein weiteres Antimalariamittel mit einem ähnlichen Wirkmechanismus.

Hydroxychloroquin: Ein Derivat von Chloroquin mit ähnlichen Anwendungen, aber einem anderen Sicherheitsprofil.

Mefloquin: Ein Antimalariamittel mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.

Eindeutigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ein Chloratom an der siebten Position des Chinolinrings enthält. Dieses Strukturmerkmal ist entscheidend für seine antimalarielle Aktivität . Darüber hinaus unterscheidet es sich von anderen Antimalariamitteln durch seine Fähigkeit, die Häm-Polymerase zu hemmen und mit DNA zu interagieren .

Wirkmechanismus

Target of Action

Chloroquine phosphate, an antimalarial drug, primarily targets the asexual form of the malaria parasite during its life cycle within the red blood cell . It is particularly effective against Plasmodium vivax, P. malariae, P. ovale, and susceptible strains of P. falciparum . The drug also exhibits activity against the trophozoites of Entamoeba histolytica .

Mode of Action

Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, which is lethal to the parasite . Chloroquine also binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . It concentrates within parasite acid vesicles and raises internal pH, resulting in inhibition of parasite growth .

Biochemical Pathways

Chloroquine affects several biochemical pathways. It has been found to inactivate the autophagy pathway, which is a potential target in chemotherapy-resistant patients . By down-regulating the autophagy pathway, chloroquine can exert a synergistic antitumor effect with chemotherapy drugs . Furthermore, it has been observed that chloroquine can aggravate lipid accumulation and reduce intracellular energy synthesis in hepatocellular carcinoma cells .

Pharmacokinetics

Chloroquine is rapidly and almost completely absorbed from the gastrointestinal tract, and only a small proportion of the administered dose is found in the stools . Approximately 55% of the drug in the plasma is bound to nondiffusible plasma constituents . Excretion of chloroquine is quite slow, but is increased by acidification of the urine . Chloroquine is deposited in the tissues in considerable amounts, with the liver, spleen, kidney, and lung containing from 200 to 700 times the plasma concentration . The main metabolite is desethylchloroquine, which accounts for one fourth of the total material appearing in the urine .

Result of Action

The molecular and cellular effects of chloroquine’s action are diverse. In the context of malaria, the accumulation of toxic heme leads to the death of the parasite . In cancer cells, chloroquine has been found to inhibit cell proliferation, as evidenced by a decrease in cellular ATP content, Ki-67 and S6K1 protein expression, and a reduction in cell number . This is associated with an increase in lipid content . Chloroquine also induces a phospholipidosis-like phenotype, characterized by the appearance of numerous multivesicular and multilamellar bodies within the lumen of expanded cytoplasmic vesicles .

Action Environment

The action, efficacy, and stability of chloroquine can be influenced by environmental factors. For instance, the anaerobic environment can avoid the competitive adsorption and consumption behavior of dissolved O2 and PMS on the photocatalyst surface, thus maximizing the transfer of surface photogenerated charges to PMS for PMS activation and active species generation . This can lead to the efficient degradation of chloroquine phosphate .

Biochemische Analyse

Biochemical Properties

Chloroquine phosphate interacts with various enzymes, proteins, and other biomolecules. It has exhibited a broad spectrum of action against various fungus, bacteria, and viruses . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine phosphate in pharmaceutical products and biological samples .

Cellular Effects

Chloroquine phosphate has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chloroquine phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chloroquine phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of chloroquine phosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Chloroquine phosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Chloroquine phosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of chloroquine phosphate and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

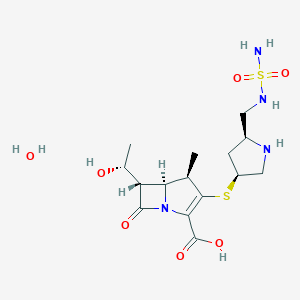

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Chloroquinphosphat beinhaltet die Reaktion von 4,7-Dichlorchinolin mit 4-Diethylamino-1-methylbutylamine. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat statt, und das Produkt wird dann durch Reaktion mit Phosphorsäure in sein Phosphatsalz umgewandelt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die kristalline Substanz wird dann zur medizinischen Verwendung in Tabletten oder andere Darreichungsformen formuliert .

Arten von Reaktionen:

Reduktion: Obwohl weniger häufig, kann Chloroquin unter bestimmten Bedingungen auch an Reduktionsreaktionen teilnehmen.

Substitution: Chloroquin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride.

Wichtigste gebildete Produkte:

Desethylchloroquin: Ein Hauptmetabolit, der durch Oxidation gebildet wird.

Bisdesethylchloroquin: Ein weiterer Metabolit, der durch weitere Oxidation gebildet wird.

Vergleich Mit ähnlichen Verbindungen

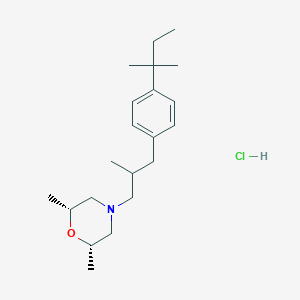

Quinine: Another antimalarial drug with a similar mechanism of action.

Hydroxychloroquine: A derivative of chloroquine with similar uses but a different safety profile.

Mefloquine: An antimalarial drug with a different chemical structure but similar therapeutic effects.

Uniqueness of Aralen Phosphate: Aralen phosphate is unique due to its specific chemical structure, which includes a chlorine atom at the seventh position of the quinoline ring. This structural feature is crucial for its antimalarial activity . Additionally, its ability to inhibit heme polymerase and interact with DNA sets it apart from other antimalarial drugs .

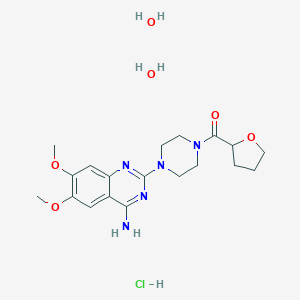

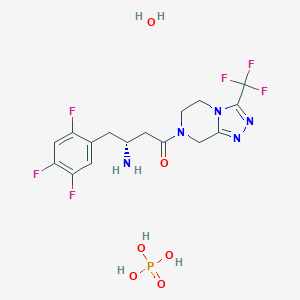

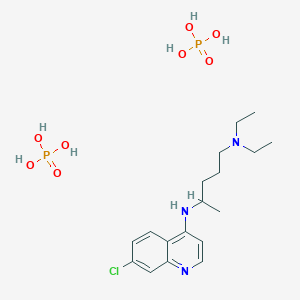

Eigenschaften

CAS-Nummer |

50-63-5 |

|---|---|

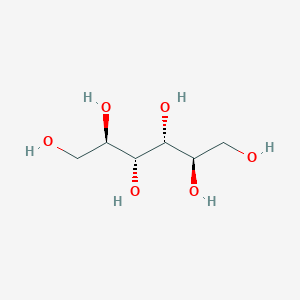

Molekularformel |

C18H29ClN3O4P |

Molekulargewicht |

417.9 g/mol |

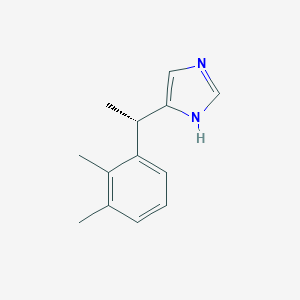

IUPAC-Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |

InChI-Schlüssel |

AEUAEICGCMSYCQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Key on ui other cas no. |

50-63-5 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

98% |

Verwandte CAS-Nummern |

69698-56-2, 6384-82-3 |

Synonyme |

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.